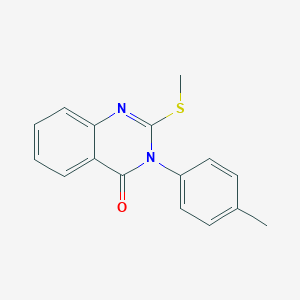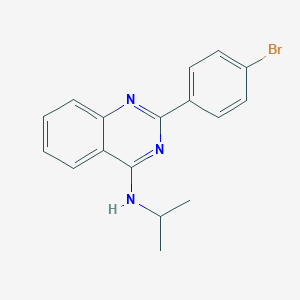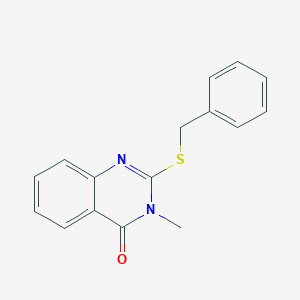
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone is a chemical compound with the molecular formula C16H14N2OS and a molecular weight of 282.4 g/mol. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone typically involves the reaction of 2-mercaptoquinazolin-4-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases like potassium carbonate, and oxidizing or reducing agents as mentioned above. Major products formed from these reactions include sulfoxides, sulfones, and thiols.
Scientific Research Applications
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: The compound has been studied for its ability to inhibit various protein kinases, making it a potential candidate for anticancer drug development.
Medicine: Due to its kinase inhibition properties, it has shown promise in the treatment of cancer and other diseases involving abnormal cell proliferation.
Industry: The compound’s antimicrobial properties make it useful in the development of new antibiotics and disinfectants.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone involves the inhibition of multiple protein kinases, including VEGFR2, EGFR, HER2, and CDK2 . By inhibiting these kinases, the compound can interfere with cell signaling pathways that regulate cell growth, proliferation, and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone can be compared with other quinazolinone derivatives such as:
2-Methylquinazolin-4-one: Known for its antiviral activity against influenza A virus.
3-(2′-Hydroxyphenyl)-2-methyl-4(3H)-quinazolinone: Exhibits significant antimicrobial activity.
2-Sulfanylquinazolin-4(3H)-one: Acts as a multi-kinase inhibitor with broad-spectrum anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
90852-28-1 |
|---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4g/mol |
IUPAC Name |
2-benzylsulfanyl-3-methylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2OS/c1-18-15(19)13-9-5-6-10-14(13)17-16(18)20-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
JVMIYMFTRFSBBU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


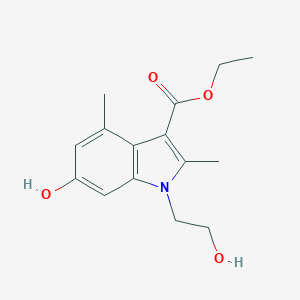

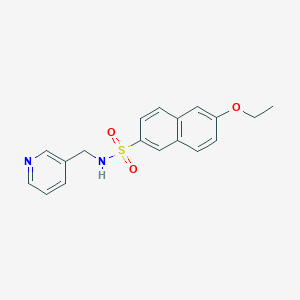
![4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B361090.png)
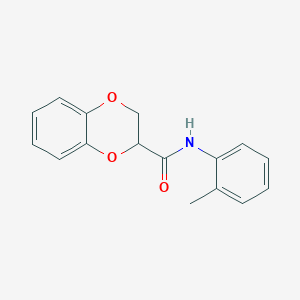

![5-[5-(3-Bromophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B361109.png)
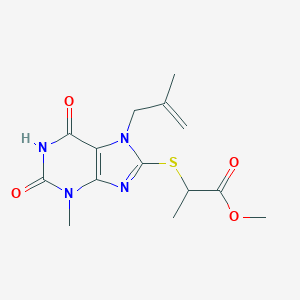
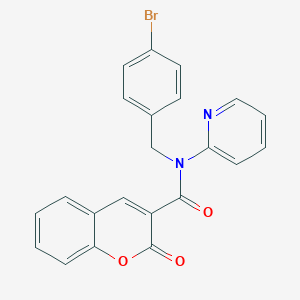
![1-[(4-Ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B361126.png)
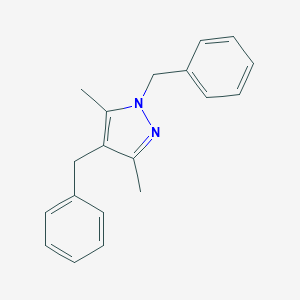
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B361130.png)
